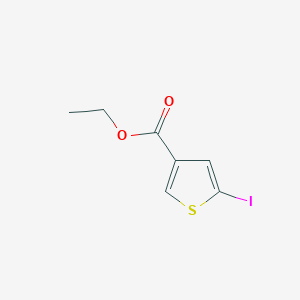

Ethyl 5-iodothiophene-3-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-iodothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IO2S/c1-2-10-7(9)5-3-6(8)11-4-5/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWUIVKFNXQGVSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 5 Iodothiophene 3 Carboxylate and Analogous Structures

Direct Iodination Strategies on Thiophene (B33073) Carboxylates

Direct iodination of ethyl thiophene-3-carboxylate offers a straightforward approach to introduce an iodine atom onto the thiophene ring. This electrophilic substitution reaction is typically influenced by the directing effects of the ester group and the inherent reactivity of the thiophene ring. The electron-withdrawing nature of the ethyl carboxylate group at the 3-position deactivates the ring towards electrophilic attack, particularly at the adjacent 2- and 4-positions. However, the 5-position remains relatively activated and is the primary site for iodination.

Common iodinating agents for this transformation include iodine (I₂) in the presence of an oxidizing agent such as nitric acid or iodic acid. Another effective reagent is N-iodosuccinimide (NIS), often used in a suitable solvent like acetonitrile (B52724) or acetic acid. The reaction conditions, including temperature and reaction time, are optimized to achieve high regioselectivity and yield.

For instance, the reaction of ethyl thiophene-3-carboxylate with N-iodosuccinimide in acetonitrile at room temperature can provide ethyl 5-iodothiophene-3-carboxylate in good yield. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

| Reagent | Typical Conditions |

| I₂ / HNO₃ | Acetic acid, heat |

| N-Iodosuccinimide (NIS) | Acetonitrile, room temperature |

| Iodine monochloride (ICl) | Dichloromethane, 0 °C to rt |

Synthesis via Sandmeyer-Type Deamination Reactions of Aminothiophene Precursors

The Sandmeyer reaction provides a versatile method for introducing a variety of substituents, including iodine, onto an aromatic ring by the transformation of a primary amino group. organic-chemistry.orgwikipedia.orglscollege.ac.in This multi-step process begins with the diazotization of an aminothiophene precursor, followed by the displacement of the resulting diazonium salt with an iodide source. organic-chemistry.orgwikipedia.org

For the synthesis of this compound, the required starting material is ethyl 5-aminothiophene-3-carboxylate. This precursor is first treated with a diazotizing agent, typically sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like sulfuric acid or hydrochloric acid at low temperatures (0-5 °C), to form the corresponding diazonium salt. nih.gov

The subsequent step involves the introduction of an iodide source, most commonly potassium iodide (KI), to the solution of the diazonium salt. organic-chemistry.orgnih.govstackexchange.com The diazonium group is an excellent leaving group (as dinitrogen gas), facilitating the nucleophilic substitution by the iodide ion to yield the desired this compound. organic-chemistry.orgwikipedia.org While many Sandmeyer reactions utilize copper(I) salts as catalysts, the iodination is often carried out without a copper catalyst. organic-chemistry.orgstackexchange.com

This method is particularly useful for accessing substitution patterns that are not easily achievable through direct electrophilic substitution. organic-chemistry.org

Feist-Bénary Analogues and Related Condensation Reactions for Thiophene Ring Formation

While the Feist-Bénary synthesis is classically known for producing furans from the reaction of α-halo ketones and β-dicarbonyl compounds, analogous condensation strategies can be adapted for the synthesis of thiophenes. wikipedia.orgchemeurope.comacs.org These methods involve the construction of the thiophene ring itself, allowing for the incorporation of the desired substituents from the outset.

A common approach for thiophene synthesis is the Gewald reaction, which involves the condensation of a ketone or aldehyde with an activated nitrile, followed by cyclization with elemental sulfur. rsc.orgderpharmachemica.comnih.gov This one-pot, multi-component reaction is a powerful tool for preparing 2-aminothiophenes, which can then be further functionalized. rsc.orgderpharmachemica.comresearchgate.net

Another related strategy is the Fiesselmann thiophene synthesis, which utilizes β-ketoesters and thioglycolic acid derivatives. derpharmachemica.com By carefully selecting the starting materials, one can construct a thiophene ring with a carboxylate group at the 3-position. Subsequent functionalization, such as iodination, can then be performed on the synthesized thiophene ester.

| Reaction | Key Reactants | Product Type |

| Gewald Reaction | Ketone/Aldehyde, Activated Nitrile, Sulfur | 2-Aminothiophenes |

| Fiesselmann Synthesis | β-Ketoester, Thioglycolic acid derivative | Substituted Thiophenes |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Sulfuring agent | Substituted Thiophenes |

Advanced Preparative Techniques for Substituted Iodothiophenes

Recent advancements in synthetic chemistry have led to the development of more efficient, sustainable, and scalable methods for the preparation of substituted iodothiophenes, including this compound. These techniques often offer advantages over traditional batch methods in terms of reaction time, yield, and safety.

Green Chemistry Approaches in Thiophene Ester Synthesis

Green chemistry principles are increasingly being applied to the synthesis of thiophene derivatives to minimize environmental impact. rsc.orgnih.gov This includes the use of environmentally benign solvents, such as water or ethanol (B145695), and the development of catalyst systems that are more efficient and less toxic. nih.gov For example, copper-mediated electrophilic halocyclization reactions using sodium halides as the halogen source in ethanol have been reported for the synthesis of halogenated thiophenes. nih.gov Additionally, the use of solid-supported catalysts and solvent-free reaction conditions are being explored to further enhance the green credentials of thiophene synthesis. rsc.org The development of direct arylation polymerization (DArP) also presents a greener alternative by avoiding the need for organometallic precursors. rsc.org

Flow Chemistry Protocols for Multi-Step Iodothiophene Production

Flow chemistry, where reactions are carried out in a continuously flowing stream, offers significant advantages for the synthesis of iodothiophenes, particularly in multi-step sequences. lianhe-aigen.comseqens.comnih.gov This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. seqens.comrsc.org The small reaction volumes inherent in flow reactors enhance safety, especially when dealing with hazardous reagents or exothermic reactions. seqens.com Flow chemistry can also facilitate the in-situ generation and immediate use of unstable intermediates, which can be challenging in traditional batch processes. nih.gov The scalability of flow chemistry makes it an attractive option for the industrial production of pharmaceutical intermediates and other fine chemicals. lianhe-aigen.comseqens.com

Microwave-Assisted Synthesis Enhancements

Microwave-assisted synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to significantly reduced reaction times and improved yields. nih.govclockss.org In the context of thiophene synthesis, microwave irradiation can be used to drive condensation reactions, such as the Paal-Knorr synthesis or multicomponent reactions, to completion in a fraction of the time required by conventional heating. clockss.orgorganic-chemistry.org For example, the synthesis of highly substituted thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives, which are structurally related to thiophenes, has been efficiently achieved using microwave heating. clockss.org This technique can also be applied to the functionalization of the thiophene ring, including iodination, providing a rapid and efficient route to compounds like this compound.

Comparative Analysis of Synthetic Efficiency and Yields Across Methodologies

The primary route for the synthesis of this compound involves the direct electrophilic iodination of the ethyl thiophene-3-carboxylate precursor. Several reagent systems have been explored for this transformation, with notable differences in their efficiency, regioselectivity, and reaction conditions.

One of the most effective and widely cited methods is the use of N-iodosuccinimide (NIS) as the iodinating agent in the presence of a catalytic amount of a strong acid. Research has shown that this approach offers high yields and excellent regioselectivity, favoring iodination at the C5 position of the thiophene ring, which is activated by the electron-donating sulfur atom and sterically accessible.

A key study by Castanet, Colobert, and Broutin highlights the use of NIS with a catalytic amount of trifluoroacetic acid (TFA) . organic-chemistry.org This method has proven to be highly efficient for the iodination of various electron-rich aromatic compounds, including thiophene derivatives. organic-chemistry.orgorganic-chemistry.org The reaction proceeds under mild conditions and typically provides the desired product in high yields. The active iodinating species is believed to be the in situ generated iodine trifluoroacetate, a highly reactive electrophile. organic-chemistry.org While the specific yield for this compound was not explicitly detailed in the abstract, the general success of this method for similar substrates suggests its high applicability. organic-chemistry.org

Another approach involves the use of iodine in combination with an oxidizing agent. For instance, the use of iodine and periodic acid (H₅IO₆) in a suitable solvent can also effect the iodination of thiophenes. This method, however, may require harsher conditions or longer reaction times compared to the NIS/TFA system.

A comparative summary of different synthetic approaches is presented in the table below, based on literature findings for the iodination of thiophene derivatives.

Interactive Data Table: Comparison of Synthetic Methodologies for the Iodination of Thiophene Derivatives

| Methodology | Reagents | Catalyst/Activator | Solvent | Reaction Time | Yield (%) | Remarks |

| Method A | N-Iodosuccinimide (NIS) | Trifluoroacetic acid (TFA) | Acetonitrile | Short | High | Mild conditions, high regioselectivity. organic-chemistry.orgorganic-chemistry.org |

| Method B | Iodine (I₂) | Periodic Acid (H₅IO₆) | Methanol/Water | Variable | Moderate to High | May require heating. |

| Method C | Iodine (I₂) | Silver(I) sulfate (B86663) (Ag₂SO₄) | Sulfuric Acid | Variable | Moderate | Involves stoichiometric silver salts. |

| Method D | Potassium dichloroiodate (KICl₂) | None | Water/Dichloromethane | Variable | Moderate | Yields can be lower for 3-substituted thiophenes. |

The data clearly indicates that the use of N-iodosuccinimide with a catalytic amount of trifluoroacetic acid (Method A) stands out as a highly efficient and mild method for the regioselective iodination of electron-rich thiophenes. The high yields and simple reaction setup make it a preferred choice for the synthesis of this compound and its analogs in a laboratory setting. While other methods can also be employed, they often involve harsher conditions, less readily available reagents, or result in lower yields.

Reactivity and Advanced Chemical Transformations of Ethyl 5 Iodothiophene 3 Carboxylate

Transition-Metal-Catalyzed Cross-Coupling Reactions

The presence of an iodine atom on the thiophene (B33073) ring makes ethyl 5-iodothiophene-3-carboxylate an excellent substrate for various cross-coupling reactions. These reactions, typically catalyzed by transition metals like palladium and nickel, enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse array of substituted thiophenes.

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are preeminent in cross-coupling chemistry, offering high efficiency and functional group tolerance. This compound readily participates in several key palladium-catalyzed transformations.

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between organoboron compounds and organic halides. This compound is an effective coupling partner in these reactions for the synthesis of 5-aryl- and 5-heteroarylthiophene derivatives. These products are significant motifs in materials science and medicinal chemistry.

The reaction generally involves a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃), and a suitable solvent system, often a mixture of an organic solvent like toluene, dioxane, or DMF with water. The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) complex to the C-I bond of the thiophene, transmetalation with the boronic acid or ester, and reductive elimination to yield the coupled product and regenerate the active palladium(0) catalyst. rsc.org

Table 1: Examples of Suzuki-Miyaura Cross-Coupling with this compound

| Aryl/Heteroarylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol (B145695)/Water | 95 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | 92 |

| 2-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/Water | 88 |

| 3-Pyridinylboronic acid | Pd₂(dba)₃/XPhos | Cs₂CO₃ | 1,4-Dioxane | 85 |

This table presents representative data compiled from typical Suzuki-Miyaura reaction conditions.

The Stille reaction provides another robust method for carbon-carbon bond formation by coupling an organic halide with an organostannane reagent, catalyzed by palladium. wikipedia.orgnumberanalytics.com this compound can be effectively coupled with various aryl-, heteroaryl-, and vinylstannanes. A key advantage of the Stille reaction is the stability and commercial availability of many organostannane reagents. wikipedia.orgorganic-chemistry.org However, the toxicity of tin compounds is a significant drawback. organic-chemistry.org

The catalytic cycle is similar to the Suzuki-Miyaura reaction, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org The choice of palladium catalyst and ligands can influence the reaction rate and yield. scribd.com

Table 2: Representative Stille Cross-Coupling Reactions

| Organostannane | Catalyst | Additive | Solvent | Yield (%) |

| Tributyl(phenyl)stannane | Pd(PPh₃)₄ | - | Toluene | 90 |

| Tributyl(2-thienyl)stannane | PdCl₂(PPh₃)₂ | CuI | DMF | 87 |

| Tributyl(vinyl)stannane | Pd₂(dba)₃/P(furyl)₃ | - | THF | 85 |

This table illustrates typical outcomes for Stille coupling reactions involving this compound.

The Sonogashira coupling is a fundamental reaction for the synthesis of alkynylated compounds, involving the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst, such as CuI, and an amine base. wikipedia.orgnih.gov this compound readily undergoes Sonogashira coupling to produce 5-alkynylthiophene derivatives, which are valuable precursors for various functional materials and complex molecules. nih.gov

The reaction can be performed under mild conditions, often at room temperature. wikipedia.orgorganic-chemistry.org The choice of palladium catalyst, copper source, and base can be optimized to achieve high yields. organic-chemistry.org

Table 3: Sonogashira Coupling of this compound with Terminal Alkynes

| Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Yield (%) |

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 94 |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | DMF | 91 |

| 1-Hexyne | Pd(OAc)₂/PPh₃ | CuI | Piperidine | Toluene | 88 |

This table provides examples of typical Sonogashira coupling reactions and their yields.

The Kumada-Tamao-Corriu (or simply Kumada) coupling was one of the first transition-metal-catalyzed cross-coupling reactions to be developed. organic-chemistry.orgwikipedia.org It utilizes a Grignard reagent as the organometallic nucleophile and an organic halide as the electrophile, with a nickel or palladium catalyst. organic-chemistry.orgwikipedia.org This method is particularly useful for forming C-C bonds with alkyl groups. google.com

For this compound, Kumada coupling with alkyl or aryl Grignard reagents provides a direct route to 5-alkyl or 5-arylthiophenes. Nickel catalysts, such as NiCl₂(dppe) or NiCl₂(dppp), are often employed due to their lower cost and high reactivity. nih.gov Palladium catalysts can also be effective. wikipedia.org

Table 4: Kumada-Tamao-Corriu Coupling with this compound

| Grignard Reagent | Catalyst | Solvent | Yield (%) |

| Phenylmagnesium bromide | NiCl₂(dppe) | THF | 85 |

| Ethylmagnesium bromide | NiCl₂(dppp) | Diethyl ether | 80 |

| Isopropylmagnesium chloride | Pd(PPh₃)₄ | 2-Methyl-THF | 78 |

This table shows representative yields for Kumada coupling reactions.

The Heck reaction is a palladium-catalyzed C-C coupling between an aryl or vinyl halide and an alkene in the presence of a base. organic-chemistry.org This reaction is a powerful tool for the synthesis of substituted alkenes. When this compound is reacted with an alkene, the regioselectivity of the addition to the double bond is a critical consideration.

The regioselectivity is influenced by several factors, including the electronic properties of the alkene, the nature of the palladium catalyst and ligands, and the reaction conditions. ntu.edu.sg For monosubstituted alkenes, the aryl group can add to either the substituted (α-position) or unsubstituted (β-position) carbon of the double bond. chemrxiv.org Generally, with electron-deficient alkenes like acrylates, the β-addition product is favored. libretexts.org With electron-rich or unbiased alkenes, mixtures of regioisomers can be obtained, and careful optimization of reaction conditions is often necessary to achieve high selectivity. chemrxiv.orgnih.gov The use of specific ligands can also direct the regioselectivity. researchgate.net

Table 5: Heck Reaction of this compound with Alkenes

| Alkene | Catalyst | Base | Solvent | Major Product Regioselectivity | Yield (%) |

| Ethyl acrylate | Pd(OAc)₂ | Et₃N | DMF | β-addition | 92 |

| Styrene | Pd(OAc)₂/PPh₃ | NaOAc | DMA | β-addition | 88 |

| 1-Octene | Pd(OAc)₂/dppf | K₂CO₃ | NMP | Mixture of isomers | 75 |

This table summarizes typical regiochemical outcomes and yields in Heck reactions.

Palladium-Catalyzed C(sp2)-H Functionalization and C-C Bond Cleavage

Palladium catalysis has been instrumental in the functionalization of C(sp2)-H bonds and the cleavage of C-C bonds, enabling the construction of intricate molecular architectures. In the context of derivatives of this compound, these methodologies offer powerful tools for molecular engineering.

Recent advancements have shown that palladium catalysts can facilitate the dearomative Heck reaction of C2-tethered indoles, followed by a C(sp2)-H activation and decarboxylative cyclization. nih.gov This sequence allows for the formation of complex polycyclic indolines. nih.gov Although not directly involving this compound, this illustrates the potential of palladium catalysis for complex transformations that could be adapted to thiophene systems. The process involves an alkyl-Pd(II) intermediate that, instead of undergoing typical β-H elimination, generates a C,C-palladacycle via C-H activation. nih.gov

Furthermore, palladium-catalyzed annulation reactions between amides with gem-dimethyl groups and 1-bromo-2-iodoarenes have been developed to synthesize five-membered benzo-fused carbocycles. nih.gov This "stitching" reaction proceeds through two sequential β-C(sp3)–H arylations. nih.gov Such strategies highlight the potential for palladium to mediate multiple C-H functionalization events in a single transformation.

In a different vein, palladium catalysts have been used for the C-3 acylation of indolizines with α,β-unsaturated carboxylic acids, which involves both C-H bond activation and C=C double bond cleavage. nih.gov This demonstrates the ability of palladium to mediate complex bond-breaking and bond-forming events in a single operation. The selective cleavage of C-C bonds in keto-vinylidenecyclopropanes has also been achieved using palladium catalysis, leading to the formation of dihydrofurans and tetrahydrofurans. nih.gov The reaction's outcome can be controlled by the choice of phosphine (B1218219) ligand. nih.gov

Cross-Coupling with Diazo Compounds

The cross-coupling of this compound with diazo compounds represents a powerful method for the formation of new carbon-carbon bonds. Palladium catalysts are effective in mediating the reaction between aryl or vinyl iodides and ethyl diazoacetate. organic-chemistry.org This reaction provides a direct route to functionalized diazo compounds.

A novel approach involves a blue light-induced diazo cross-coupling between simple diazo and vinyldiazo compounds, resulting in the formation of allyldiazo products. nih.govresearchgate.net This process involves a reshuffling of functionalities and is initiated by the selective decomposition of the vinyldiazo reagent. nih.govresearchgate.net While not a direct coupling with an aryl iodide, this highlights innovative photochemical methods for diazo compound transformations.

The synthesis of α-aryl-α-diazoamides has been achieved through a two-step process involving the palladium-catalyzed C–H arylation of N-succinimidyl 2-diazoacetate, followed by aminolysis. mit.edu This method demonstrates the versatility of palladium catalysis in creating functionalized diazo compounds that can be used as bioreversible labels. mit.edu

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysts offer a more cost-effective and sustainable alternative to palladium for various cross-coupling reactions. Nickel-catalyzed dehydrogenative cross-coupling has been developed to directly convert aldehydes into esters and amides. nih.gov This transformation relies on the appropriate choice of a nickel catalyst and an organic oxidant. nih.gov

Furthermore, nickel catalysis has been successfully employed for the C(sp3)-C(sp3) cross-electrophile coupling of in situ generated N-hydroxyphthalimide (NHP) esters with unactivated alkyl bromides. nih.gov This one-pot protocol allows for the construction of primary C(sp3)-C(sp3) bonds under mild conditions and tolerates a wide range of functional groups. nih.gov Mechanistic studies suggest that the reaction proceeds through the formation of alkyl radicals from both coupling partners. nih.gov

Nickel-catalyzed coupling reactions of aldehydes with alkenes or allenes provide access to allylic and homoallylic alcohols. mit.edu The regioselectivity of the reaction with terminal alkenes can be controlled by the choice of ligand. mit.edu

Copper-Catalyzed Cross-Coupling and Cycloaddition Reactions

Copper catalysts are well-known for their utility in C-S bond formation and cycloaddition reactions. A selective copper-catalyzed C–S direct cross-coupling of thiols with 5-arylpenta-2,4-dienoic acid ethyl ester has been developed. rsc.orgnih.govscispace.com This method allows for the synthesis of various biologically active thioether derivatives under moderate conditions and is proposed to proceed through a Cu(I)/Cu(III) catalytic cycle. rsc.orgnih.govscispace.com

Copper(I) thiophene-2-carboxylate (B1233283) (CuTC) has emerged as a highly efficient mediator for intermolecular cross-coupling reactions of aryl, heteroaryl, and vinylstannanes with vinyl iodides at low temperatures. scispace.com CuTC is an air-stable powder that can be easily prepared and handled. scispace.com It has also found applications in Ullmann-type couplings, which can be performed at room temperature for substrates bearing a coordinating ortho substituent. scispace.com

Thiolate-assisted copper(I)-catalyzed C–S cross-coupling of thiols with aryl iodides provides an efficient route to diaryl sulfides in polar protic solvents without the need for a ligand. rsc.org Kinetic and computational studies suggest that a [Cu(SPh)2]K intermediate initiates the catalytic cycle. rsc.org

Iron- and Cobalt-Catalyzed Cross-Coupling Methodologies

Iron and cobalt catalysts are gaining prominence as inexpensive and less toxic alternatives to precious metals for cross-coupling reactions. These earth-abundant metals can catalyze the arylation of various substrates, including N-heterocyclic halides and saturated heterocycles like azetidines, pyrrolidines, and piperidines, with Grignard reagents. nih.govnih.gov These reactions are generally efficient, chemoselective, and tolerate a broad range of (hetero)aryl Grignard reagents. nih.goviasoc.it

Iron-catalyzed alkenylation of Grignard reagents is highly effective, with the choice of solvent and leaving group on the electrophile influencing the reaction yield. iasoc.it For instance, THF/NMP is a preferred solvent system, and chlorides are often better leaving groups than bromides or iodides. iasoc.it

Cobalt catalysts have also been utilized in Sonogashira-type reactions, providing a green and efficient method for the formation of C-C bonds between aryl halides and terminal alkynes. beilstein-journals.org A three-component coupling of arenes, ethylene, and alkynes has been developed using a cationic bis(phosphine) cobalt complex, leading to ortho-homoallylated arene products. princeton.edu

Chemo- and Regioselectivity in Cross-Coupling Systems

Achieving high chemo- and regioselectivity is a critical aspect of cross-coupling reactions involving multifunctional molecules like this compound. The inherent differences in the reactivity of the C-I bond and other functional groups on the thiophene ring can be exploited to control the reaction outcome.

In iron-catalyzed cross-coupling reactions, high chemoselectivity has been observed, where the reaction proceeds at the carbon-halogen bond without affecting other functional groups like esters. iasoc.it This allows for the selective functionalization of halo-substituted esters.

The regioselectivity in copper-catalyzed C-S coupling with 5-arylpenta-2,4-dienoic acid ethyl esters is influenced by the ester group, which is believed to coordinate to the copper center, directing the thiolation to the C3 position. nih.gov

In nickel-catalyzed alkene-aldehyde couplings, the choice of ligand plays a crucial role in determining the regioselectivity, allowing for the selective formation of either allylic or homoallylic alcohol products. mit.edu

Organometallic Chemistry and Reactivity

The organometallic chemistry of this compound is primarily centered around the formation of organometallic intermediates through oxidative addition of the C-I bond to a low-valent transition metal center (e.g., Pd(0), Ni(0), Cu(I)). This initial step is fundamental to most of the cross-coupling reactions discussed.

For instance, in palladium-catalyzed reactions, the formation of a thienyl-palladium(II) iodide complex is the key intermediate that subsequently undergoes transmetalation (in Suzuki, Stille, etc., couplings) or migratory insertion (in Heck-type reactions) to form the desired product.

Similarly, in copper-catalyzed reactions, the formation of a thienyl-copper intermediate is postulated. In the case of CuTC-mediated couplings, the carboxylate ligand is believed to play a crucial role in stabilizing the organocopper species and facilitating the subsequent coupling step. scispace.com

The reactivity of these organometallic intermediates is influenced by factors such as the nature of the metal, the ligands, the solvent, and the electronic properties of the thiophene ring, which is modulated by the electron-withdrawing ester group.

Cyclization and Annulation Reactions

Iodolactonization is an intramolecular electrophilic cyclization used to form lactones from unsaturated carboxylic acids. wikipedia.orgchemistnotes.com The reaction proceeds via the formation of an iodonium (B1229267) ion from an alkene, which is then trapped by a nearby carboxylate nucleophile. wikipedia.org

For this compound to undergo iodolactonization, it would first need to be modified. The core requirements for this reaction are:

An alkene functionality within the molecule.

A carboxylic acid group to act as the intramolecular nucleophile.

This would necessitate, at minimum, the hydrolysis of the ethyl ester to a carboxylic acid. Subsequently, an unsaturated side chain would need to be introduced, for instance, at the 2- or 4-position of the thiophene ring. Given that the starting material does not possess the requisite unsaturated carboxylic acid structure, direct iodolactonization is not feasible. Literature on the synthesis of the necessary precursors from this compound followed by iodolactonization is not available.

Oxidative cyclization reactions are powerful tools for constructing ring systems. For instance, palladium-catalyzed oxidative cyclization of substrates containing both a nucleophile and a π-system can lead to the formation of various heterocyclic structures. nih.gov A relevant example is the synthesis of thiophene-3-carboxylic esters from 1-(methylthio)-3-yn-2-ols, which proceeds through a 5-endo-dig S-cyclization. nih.gov

For this compound to participate in such a reaction, it would need to be derivatized to contain a suitable reactive partner for the thiophene ring or the ester group. For example, if a substituent with a terminal alkyne were introduced onto the thiophene ring (e.g., via a Sonogashira coupling at the 5-position after removal of iodine), it could potentially undergo an intramolecular cyclization. However, there are no specific reports of such oxidative cyclization pathways starting directly from this compound.

Phosphine-catalyzed annulations are versatile methods for constructing rings, often involving the reaction of activated alkenes or alkynes. nih.gov For example, phosphines can catalyze [4+2] annulation reactions to form six-membered rings. nih.gov These reactions typically require specific types of starting materials, such as allenes or Morita-Baylis-Hillman carbonates, that can be activated by the phosphine catalyst.

Applying this methodology to this compound would require significant functionalization to introduce the necessary reactive components for a phosphine-catalyzed annulation. The scientific literature does not currently provide examples of this specific compound being used in such a reaction pathway.

Photochemical and Electrochemical Transformations

The photochemistry of iodothiophenes has been a subject of study, focusing on the cleavage of the carbon-iodine bond upon UV irradiation. Studies on 2-iodothiophene (B115884) and 3-iodothiophene (B1329286) reveal that photoexcitation with UV light (e.g., 262 nm) leads to the rapid fission of the C-I bond. rsc.orghw.ac.uk This process can occur through rival 'direct' and 'indirect' dissociation pathways. rsc.org

Upon UV excitation, an electron is promoted to an antibonding σ* molecular orbital localized on the C-I bond, leading to its cleavage. aip.orgaip.org This generates a thienyl radical and an iodine atom radical.

Inferred Photochemical Reactivity: Based on the studies of simpler iodothiophenes, it can be inferred that the irradiation of this compound would primarily result in the homolytic cleavage of the C-I bond.

Hypothetical Photochemical Dissociation:

Photoarylation and Photoisomerization Studies

While specific studies on the photoarylation of this compound are not extensively documented in dedicated literature, the general reactivity of iodo-heterocycles suggests its potential in such transformations. The photo-induced homolysis of the C-I bond would generate a thienyl radical at the C5 position. This highly reactive intermediate can then be trapped by an aromatic partner to form a new carbon-carbon bond, achieving a photoarylation product. The efficiency of such reactions often depends on the solvent and the nature of the aromatic trapping agent.

The photochemistry of thiophenes is also known to include photoisomerization. acs.org Irradiation can induce rearrangement of the substituents on the thiophene ring. This process is believed to proceed through high-energy intermediates, such as "Dewar thiophenes" (the bicyclic-[2.1.0] isomer). acs.org For a substituted thiophene like this compound, irradiation could potentially lead to a mixture of isomers, for instance, by migration of the iodo and ester groups to other positions on the ring. However, the quantum yields for such isomerizations can be low and the reactions may be complicated by competing decomposition pathways. acs.org

Electrochemically Driven C-H/C-C Coupling

Electrochemical methods offer a green and highly tunable approach to forming new chemical bonds, often avoiding the need for harsh reagents. For aryl iodides like this compound, electrochemistry enables novel coupling reactions. A noteworthy transformation is the electrochemically driven C(sp²)–H/C(sp³)–H coupling, which can functionalize the thiophene ring at the C4 position. nih.gov

In a representative system, an undivided cell with platinum electrodes is used. The reaction proceeds under constant current in a solvent mixture, often containing an electrolyte and an acid. This method achieves ortho-alkylation of aryl iodides by selectively activating a C-H bond adjacent to the iodine-bearing carbon, a position that is typically difficult to functionalize. nih.gov This protocol is remarkable because it favors the functionalization of the strong C-H bond over the much weaker C-I bond, reversing conventional site-selectivity. nih.gov The mechanism is proposed to involve an iodine-assisted acs.orgacs.org-sigmatropic rearrangement. nih.gov

| Parameter | Condition | Reference |

| Reaction Type | Electrochemically Driven C(sp²)–H/C(sp³)–H Coupling | nih.gov |

| Substrates | Aryl Iodide, Alkane C-H source | nih.gov |

| Electrodes | Platinum (Pt) plate (Anode and Cathode) | nih.gov |

| Cell Type | Undivided cell | nih.gov |

| Key Feature | Site-selective C-H functionalization ortho to the iodide | nih.gov |

| Advantage | Avoids pre-functionalization and directing groups | nih.gov |

Electropolymerization of Derived Monomers

This compound is not typically electropolymerized directly due to the presence of the iodo-substituent, which can interfere with the polymerization process. However, it serves as a crucial precursor for creating functionalized thiophene monomers suitable for electropolymerization. The resulting polythiophenes are a major class of conducting polymers with applications in electronics and sensors.

The general process of electropolymerization involves the oxidation of thiophene monomers at an electrode surface (such as glassy carbon or indium tin oxide) in a solution containing an electrolyte. acs.orgmdpi.com This oxidation generates radical cations that couple to form dimers, oligomers, and ultimately a polymer film that deposits onto the electrode. mdpi.com

A monomer derived from this compound would feature the electron-withdrawing ethyl carboxylate group. This group influences the properties of the resulting polymer in several ways:

Oxidation Potential: Electron-withdrawing groups increase the oxidation potential of the monomer, making it more difficult to polymerize compared to unsubstituted thiophene. nih.gov

Polymer Properties: The substituent is incorporated into the final polymer, modifying its electronic properties, solubility, and processability.

The iodine at the C5 position would first be replaced via a cross-coupling reaction (e.g., Suzuki or Stille coupling) to link it to another thiophene unit, forming a bithiophene or terthiophene monomer. This extended conjugation lowers the monomer's oxidation potential, facilitating electropolymerization.

| Factor | Influence on Electropolymerization of Thiophene Monomers | Reference |

| Monomer Structure | Fused-ring thiophenes (e.g., thieno[3,2-b]thiophene) lower the polymerization potential. | acs.orgCurrent time information in Chatham County, US. |

| Substituents | Electron-withdrawing groups (like -COOEt) increase the oxidation potential. | nih.gov |

| Solvent/Electrolyte | Affects film morphology, conductivity, and mechanical properties. BFEE can lower potential. | nih.gov |

| Electrode Material | Determines the surface for polymer film deposition (e.g., ITO, Glassy Carbon). | acs.orgmdpi.com |

| Electrochemical Method | Potentiodynamic (cyclic voltammetry) or potentiostatic (chronoamperometry) methods are common. | mdpi.com |

Derivatization and Functional Group Interconversions

The functional groups on this compound provide multiple handles for subsequent chemical modifications, allowing for the synthesis of a wide array of derivatives.

Modification of the Ester Group

The ethyl ester group is readily transformed into other functional groups. The most common conversion is its hydrolysis to the corresponding carboxylic acid, 5-iodothiophene-3-carboxylic acid . biosynth.com This reaction is typically achieved under basic conditions, for example, by heating with aqueous sodium hydroxide, followed by acidic workup.

The ester can also undergo transesterification by reaction with a different alcohol under acidic or basic catalysis to yield other alkyl esters. Furthermore, the carboxylic acid derivative is a versatile intermediate itself, enabling the formation of amides, acid chlorides, and other related functionalities.

Introduction of Additional Functionalities on the Thiophene Ring

The thiophene ring possesses a vacant C-H bond at the C4 position, which is a prime site for introducing additional substituents. Modern C-H activation and functionalization strategies are employed for this purpose. nih.gov Palladium-catalyzed direct arylation, for instance, can selectively introduce aryl groups at this position. mdpi.com The regioselectivity of such reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions. nih.gov

For 3-substituted thiophenes, functionalization at the C2 and C5 positions is common. In the case of this compound, the C2 position is also available for functionalization, although the C4 position is often targeted to create fully substituted thiophene systems. Directed metalation, using a directing group to guide a strong base like lithium diisopropylamide (LDA) to the C4 position, followed by quenching with an electrophile, is another powerful strategy. rsc.org

Halogen Exchange Reactions, including Radioiodination

The iodine atom at the C5 position is a key site for reactivity, particularly for halogen exchange and the introduction of radioisotopes.

The Finkelstein reaction allows for the exchange of the iodide for another halogen, such as bromide or chloride. The aromatic version of this reaction is typically catalyzed by a transition metal, such as copper(I) iodide with a diamine ligand or a nickel complex. wikipedia.orgnih.gov A photo-induced, metal-free aromatic Finkelstein reaction has also been developed, using UV light to facilitate the conversion of aryl bromides to aryl iodides, a principle that can be applied in reverse. nih.govnih.gov

This C-I bond is also the target for radioiodination , a critical process for synthesizing radiotracers for medical imaging techniques like SPECT (Single Photon Emission Computed Tomography) and PET (Positron Emission Tomography). Two primary methods are applicable:

Isotopic Exchange: The compound is treated with a radioactive source of iodide (e.g., Na123I, Na125I, or Na131I). The reaction involves the direct replacement of the stable 127I atom with a radioactive isotope. This process is often driven by heat and can be catalyzed by copper(I) salts to improve efficiency and allow for milder conditions. nih.govacs.org A major challenge is separating the radiolabeled product from the unreacted starting material. nih.gov

Precursor Method: A precursor, such as a stannyl (B1234572) or boronic acid derivative at the C5 position, is synthesized first. This precursor is then reacted with an oxidized form of radioiodide to install the radioisotope. This method often provides higher specific activity and is widely used for preparing medical radiopharmaceuticals. nih.gov

| Reaction | Reagents/Conditions | Product Type | Reference |

| Ester Hydrolysis | NaOH (aq), then H+ | Carboxylic Acid | biosynth.com |

| C4-H Arylation | Aryl halide, Pd catalyst | 4-Aryl derivative | mdpi.com |

| Aromatic Finkelstein | NaBr, CuI/diamine catalyst, heat | 5-Bromo derivative | wikipedia.orgnih.gov |

| Isotopic Exchange | Na*I, Cu(I) catalyst, heat | Radioiodinated compound | nih.govacs.org |

Applications As a Building Block in Complex Chemical Synthesis

Synthetic Intermediate in Pharmaceutical Research and Drug Discovery

In the realm of pharmaceutical sciences, Ethyl 5-iodothiophene-3-carboxylate serves as a crucial building block for the synthesis of novel compounds with potential therapeutic applications. Its thiophene (B33073) core is a recognized scaffold in many biologically active molecules.

Design and Synthesis of Bioactive Heterocyclic Scaffolds

The synthesis of fused heterocyclic systems is a cornerstone of medicinal chemistry, and this compound is instrumental in creating thieno[2,3-d]pyrimidine (B153573) and thieno[2,3-b]pyridine (B153569) derivatives. These scaffolds are of significant interest due to their structural analogy to endogenous purines, which allows them to interact with various biological targets. mdpi.com Thieno[2,3-d]pyrimidines, for instance, have been investigated for their potential as anticancer, antiviral, and antimicrobial agents. mdpi.comnih.govthepharmajournal.com The synthesis often involves the initial conversion of the starting aminothiophene carboxylate to a thieno[2,3-d]pyrimidine-2,4-diol, which can then be further modified. thepharmajournal.com Similarly, thieno[2,3-b]pyridines are another class of compounds accessible from thiophene precursors, with research exploring their synthesis and potential biological activities. The strategic placement of functional groups on the initial thiophene ring allows for the systematic development of libraries of these fused heterocycles for biological screening.

Development of PI3K Inhibitor Analogues and Other Therapeutic Candidates

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers. mdpi.com Consequently, the development of PI3K inhibitors is a major focus in oncology drug discovery. Thieno[2,3-d]pyrimidine-based compounds have emerged as a promising class of PI3K inhibitors. mdpi.com Research has led to the discovery of new chemical entities based on this scaffold that target the PI3K enzyme. mdpi.com The synthesis of these complex molecules often relies on the functionalization of a core thiophene structure, where building blocks like this compound can play a foundational role in constructing the necessary molecular framework.

Role in the Synthesis of Agrochemicals

The utility of thiophene derivatives extends to the agricultural sector, where they form the basis for various agrochemicals. Thiophene-2-carboxylic acid derivatives have been developed for controlling undesirable plant growth, acting as herbicides. google.com Furthermore, halogenated 2-thiophenecarboxylic acid derivatives are key intermediates in the production of new families of insecticides, specifically 2,6-dihaloaryl 1,2,4-triazoles, which are effective against pests like aphids, mites, and whiteflies. beilstein-journals.orgresearchgate.net Research has also demonstrated that thieno[2,3-d]pyrimidine derivatives possess antifungal properties against significant plant pathogens such as Piricularia oryzae, the causative agent of rice blast. nih.gov The synthesis of these agrochemicals often starts from functionalized thiophenes, highlighting the importance of intermediates like this compound in developing new crop protection agents.

Precursor for Advanced Materials and Conjugated Polymers

Beyond pharmaceuticals, this compound is a valuable precursor in materials science, particularly for the creation of organic electronic materials. The thiophene ring is an excellent electron-rich unit that can be incorporated into conjugated systems to tailor their optoelectronic properties.

Synthesis of Monomers for Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are integral to the advancement of OLED technology. oled-intermediates.com They are used to construct fluorescent materials that serve as emitters in the emissive layer of OLED devices. eurekalert.orgfrontiersin.org The incorporation of thiophene units into D-π-A (Donor-π-Acceptor) structures can lead to materials with desirable photophysical properties, such as deep-red to near-infrared emission. frontiersin.org For example, thiophene-disubstituted benzothiadiazole derivatives have been synthesized and shown to be effective emitters. frontiersin.org The synthesis of these complex chromophores often involves cross-coupling reactions where an iodinated thiophene, such as this compound, can be a key monomer. The resulting materials are used to create OLEDs with applications in displays and solid-state lighting. mdpi.com

Fabrication of Organic Photovoltaic (OPV) Materials

In the field of renewable energy, thiophene-based conjugated polymers and small molecules are extensively used as donor materials in the active layer of organic solar cells. mdpi.comsioc-journal.cn The properties of these materials can be fine-tuned by chemical modification of the thiophene building blocks. For instance, a donor-acceptor copolymer containing methyl thiophene-3-carboxylate units has been designed and synthesized for use in polymer solar cells, achieving notable power conversion efficiencies. nih.gov Furthermore, studies have explored the use of iodinated polymers in organic photovoltaics, suggesting that the presence of iodine can influence the excitonic properties and potentially enhance device performance. uq.edu.au The synthesis of such specialized polymers often begins with functionalized monomers, where this compound can serve as a critical starting point for introducing the thiophene moiety into the polymer backbone. Research has also focused on synergistically halogenated and methoxylated thiophene additives to optimize the morphology and performance of organic solar cells. nih.gov

Development of Regioregular and Statistical Copolymers

The synthesis of regioregular and statistical copolymers based on thiophene units is of significant interest for the development of organic electronic materials with tailored properties. While direct polymerization of 3-substituted thiophenes can lead to a random mixture of head-to-head and head-to-tail couplings, the use of pre-functionalized monomers allows for greater control over the polymer's microstructure.

Regioregular polythiophenes exhibit enhanced electronic and photonic properties due to their well-ordered, defect-free structures. nih.gov The McCullough and Rieke methods are seminal strategies for achieving high regioregularity in poly(3-alkylthiophene)s. nih.gov Transition metal-catalyzed cross-coupling reactions, such as Stille and Suzuki couplings, are powerful tools for the synthesis of these conjugated polymers. nih.gov For instance, a regioregular polymer has been synthesized via Stille coupling polymerization of a bis(stannyl) compound with ethyl-2,5-dibromothiophene-3-carboxylate, a compound structurally similar to this compound. nih.gov This suggests the potential of this compound to participate in similar controlled polymerization reactions, acting as a key monomer to introduce specific functionalities and control the regiochemistry of the resulting polymer chain.

The general structure of thiophene polymerization is shown below:

Table 1: Polymerization of Thiophene Monomers

| Reactant(s) | Catalyst/Method | Product | Application |

| 3-Alkyl-2,5-dibromothiophene | Rieke Zinc (Zn*) | Regioregular poly(3-alkylthiophene) | Organic Electronics |

| Bis(stannyl) compound + Ethyl-2,5-dibromothiophene-3-carboxylate | Stille Coupling | Regioregular polymer | Organic Electronics |

Statistical copolymers, which incorporate different monomer units in a random sequence, can be synthesized to fine-tune the optical and electronic properties of the resulting material. The copolymerization of this compound with other functionalized thiophenes or different aromatic monomers through cross-coupling reactions would allow for the creation of a diverse library of statistical copolymers with properties tailored for specific applications in organic electronics.

Construction of Oligothiophene and Quaterthiophene Derivatives for Organic Semiconductors

Oligothiophenes, well-defined short chains of thiophene rings, are extensively studied as model compounds for their polymeric counterparts and as active materials in their own right for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). sigmaaldrich.com The ability to precisely control the length and substitution pattern of oligothiophenes allows for a systematic investigation of structure-property relationships.

The synthesis of functional oligothiophenes can be efficiently achieved through iterative cross-coupling reactions, with the Suzuki coupling being a particularly advantageous method for large-scale production due to the use of less-toxic reagents and straightforward purification. sigmaaldrich.com this compound serves as an excellent starting point for the synthesis of such oligomers. The iodine atom provides a reactive site for cross-coupling reactions, such as Suzuki or Stille coupling, to extend the conjugated system by adding more thiophene units.

For example, a quaterthiophene derivative can be envisioned to be synthesized by first coupling this compound with a thiophene boronic acid to form a bithiophene. Subsequent iodination and another coupling reaction would lead to the desired quaterthiophene. The ethyl carboxylate group can be maintained throughout the synthesis or can be further modified to tune the electronic properties and solubility of the final oligomer.

Table 2: Representative Synthesis of an Oligothiophene

| Starting Material | Reagent | Reaction Type | Intermediate/Product |

| This compound | Thiophene-2-boronic acid | Suzuki Coupling | Ethyl 5-(thiophen-2-yl)thiophene-3-carboxylate |

| Ethyl 5-(thiophen-2-yl)thiophene-3-carboxylate | N-Iodosuccinimide | Iodination | Iodinated bithiophene derivative |

| Iodinated bithiophene derivative | Thiophene-2-boronic acid | Suzuki Coupling | Substituted terthiophene |

Design of Functional Ligands and Sensitizers

The thiophene scaffold is a common motif in the design of functional ligands for catalysis and sensitizing dyes for solar cells. The presence of both a reactive halogen and a modifiable ester group makes this compound an attractive precursor for creating such functional molecules.

While specific examples of ligands derived directly from this compound are not prevalent in the literature, its structural features lend themselves to the synthesis of bidentate or tridentate ligands. For instance, the iodine atom can be replaced via a cross-coupling reaction to introduce another coordinating group, while the ester functionality can be hydrolyzed to the carboxylic acid and then converted to an amide or other functional group capable of coordinating to a metal center.

In the realm of dye-sensitized solar cells (DSSCs), organic dyes containing a donor-π-acceptor (D-π-A) structure are of great interest. The thiophene ring often serves as part of the π-bridge. Although direct utilization of this compound in published sensitizer (B1316253) syntheses is not explicitly detailed, its structure is amenable to the construction of such dyes. For example, the iodine could be used in a coupling reaction to attach a donor moiety, and the ethyl carboxylate could be transformed into a suitable acceptor/anchoring group, such as a cyanoacrylic acid or a rhodanine-3-acetic acid.

Synthesis of Fused Thiophene Systems

Fused thiophene systems, where the thiophene ring is annulated with other heterocyclic or carbocyclic rings, are of significant interest due to their rigid, planar structures and extended π-conjugation, which are desirable properties for organic electronic materials.

Thienothiophene Derivatives

Thienothiophenes, consisting of two fused thiophene rings, are important building blocks for organic semiconductors. This compound can serve as a key precursor for the synthesis of thieno[3,2-b]thiophene (B52689) derivatives. A common strategy involves the introduction of a sulfur-containing side chain at the 4-position of the thiophene ring, followed by an intramolecular cyclization. The iodine at the 5-position can be utilized to introduce further functionalities or can be removed during the synthetic sequence.

Other Fused Heterocycles

The reactivity of this compound allows for its use in the synthesis of a variety of other fused heterocycles. For instance, the construction of thieno[3,2-d]pyrimidines can be envisioned. This would typically involve the introduction of an amino group at the 4-position of the thiophene ring, which can then be cyclized with a suitable one-carbon synthon to form the pyrimidine (B1678525) ring. The iodo and carboxylate groups on the starting material provide handles for introducing the necessary functionalities for this transformation.

Similarly, the synthesis of thienopyrrolediones is another potential application. This would likely involve a sequence of reactions to build the pyrrole (B145914) ring fused to the thiophene core, with the carbonyl groups of the pyrroledione being introduced through oxidation or from appropriate precursors. The functional groups on this compound can be strategically manipulated to facilitate the annulation process.

Mechanistic and Theoretical Investigations Pertaining to Ethyl 5 Iodothiophene 3 Carboxylate Chemistry

Elucidation of Reaction Mechanisms in Cross-Coupling Processes

Ethyl 5-iodothiophene-3-carboxylate is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to the presence of the reactive carbon-iodine bond. The elucidation of the mechanisms of these reactions is crucial for optimizing conditions and expanding their synthetic utility.

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involving this compound and an organoboron reagent (e.g., an arylboronic acid) proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

Oxidative Addition: The cycle begins with the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond of the thiophene (B33073) ring. This is typically the rate-determining step. The C(sp²)-I bond at the 5-position is significantly more reactive towards palladium(0) than the C-H bonds of the ring or the C(sp³)-H bonds of the ethyl ester, ensuring the reaction occurs at the desired site. Experimental and computational studies on similar polyhalogenated heteroaromatics confirm that the precise site selectivity is influenced by the electronic and steric properties of the halogenated site. nih.gov

Transmetalation: The resulting palladium(II) complex then undergoes transmetalation with the organoboron reagent, which is activated by a base. The organic group from the boron compound is transferred to the palladium center, displacing the iodide.

Reductive Elimination: Finally, the newly formed diorganopalladium(II) complex undergoes reductive elimination, forming a new carbon-carbon bond between the thiophene ring and the coupled partner. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Studies on the Suzuki cross-coupling of analogous compounds, such as 5-bromothiophene-2-carboxylic acid derivatives and 2-bromo-5-(bromomethyl)thiophene, provide strong evidence for this mechanistic pathway. nih.govd-nb.inforesearchgate.net In these systems, the reaction is highly regioselective, occurring exclusively at the C-Br bond on the aromatic ring, which underscores the lability of the carbon-halogen bond in the oxidative addition step. d-nb.info The efficiency of these reactions can be very high, with some ligand-free Suzuki couplings requiring only minimal amounts of palladium catalyst (e.g., 0.02 mol%). rsc.org

Studies on Site Selectivity and Regioselectivity in Functionalization Reactions

The substitution pattern of this compound inherently governs the site selectivity of its functionalization reactions. The thiophene ring's reactivity is modulated by the electronic effects of its two substituents: the electron-withdrawing ethyl carboxylate group at the 3-position and the iodo group at the 5-position.

Cross-Coupling Reactions: As discussed, the C-I bond at the α-position (C5) is the primary site for cross-coupling reactions. The reactivity of carbon-halogen bonds in palladium-catalyzed couplings generally follows the order C-I > C-Br > C-Cl, making the iodothiophene an excellent substrate. researchgate.net

Electrophilic Aromatic Substitution: The thiophene ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the ester group. Any substitution would likely be directed to the C4 position, which is meta to the deactivating ester group.

Metallation: The most acidic proton on the thiophene ring is at the C2 position (the other α-position), which is ortho to the electron-withdrawing carboxylate group. Therefore, deprotonation using a strong base, such as an organolithium reagent, would be expected to occur selectively at the C2 position, generating a nucleophilic site for subsequent reaction with an electrophile. This regioselectivity is a common strategy in the functionalization of substituted thiophenes. researchgate.net

The synthesis of regioregular thiophene-based polymers often relies on these precise selectivity principles to control the connectivity of the monomer units, which in turn dictates the material's electronic properties. rsc.org Studies involving the regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophenes via Suzuki coupling demonstrate that the reaction occurs specifically at the C5-halogen position, leaving other potentially reactive sites like a bromomethyl group untouched under these conditions. d-nb.info

Computational Chemistry Approaches

Computational chemistry provides powerful tools for understanding the structure, reactivity, and properties of this compound at a molecular level.

Density Functional Theory (DFT) is widely used to investigate the electronic structure and predict the reactivity of thiophene derivatives. researchgate.netresearchgate.net For this compound, DFT calculations can optimize the molecule's three-dimensional geometry and compute its electronic properties. mdpi.comscirp.org

A key application of DFT in this context is the generation of a Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For this compound, the MEP would likely show a negative potential (red/yellow) around the oxygen atoms of the carboxylate group and a positive potential (blue) near the hydrogen atoms. The iodine atom and the thiophene sulfur atom would also exhibit specific electrostatic potentials influencing their reactivity in intermolecular interactions. nih.gov

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. rsc.org For this compound, MD simulations can provide insights into its conformational flexibility, particularly the rotation of the ethyl carboxylate group relative to the thiophene plane. This is important for understanding how the molecule might interact with other species, such as catalysts or biological receptors. mdpi.com

MD simulations can also elucidate solvation effects, which are crucial for understanding reaction kinetics in different solvents. nih.gov For instance, simulations can reveal how solvent molecules arrange around the thiophene derivative and how this organization impacts the approach of a reactant. In studies of similar thiophene derivatives, MD has been used to assess the stability of compound-protein complexes, providing a dynamic view of the binding interactions. nih.govmdpi.comnih.gov

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic properties that can be calculated using DFT. researchgate.netosti.gov These frontier molecular orbitals are critical for understanding a molecule's chemical reactivity and electronic transitions.

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity).

LUMO: The energy of the LUMO is related to its ability to accept electrons (its electrophilicity).

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

Below is a table of calculated HOMO-LUMO energy gaps for related thiophene compounds from computational studies.

Kinetics and Thermodynamics of Transformations Involving the Chemical Compound

Understanding the kinetics and thermodynamics of reactions involving this compound is essential for controlling reaction outcomes. youtube.comyoutube.com

Kinetics: Kinetic studies focus on the rate of a reaction and the factors that influence it, such as concentration, temperature, and the presence of a catalyst. For a cross-coupling reaction with this compound, kinetic analysis would involve monitoring the disappearance of reactants and the appearance of products over time to determine the reaction order and the rate constant. Such studies can help to optimize reaction conditions for maximum yield and efficiency. For example, kinetic studies on the reaction of 3,5-dicyanothiophene with amines in different solvents revealed how the rate constants were affected by the nucleophile's strength and the solvent environment. nih.gov These experiments allow for the determination of quantitative reactivity parameters, such as Mayr's electrophilicity parameter (E), which can be used to predict reaction rates. nih.gov

Thermodynamics: Thermodynamic studies examine the energy changes that occur during a reaction, determining the relative stability of reactants and products. The key thermodynamic parameter is the Gibbs free energy change (ΔG), which indicates whether a reaction is spontaneous (exergonic, ΔG < 0) or non-spontaneous (endergonic, ΔG > 0) under a given set of conditions. DFT calculations are often used to estimate the enthalpies (ΔH) and entropies (ΔS) of reaction components, which combine to give ΔG. scirp.orgnih.gov For transformations of this compound, thermodynamic analysis can predict the position of equilibrium and identify the most stable product, known as the thermodynamic product, which is favored under conditions of reversibility and higher temperatures. youtube.com

The interplay between kinetics and thermodynamics determines the final product distribution. A reaction may quickly form a less stable "kinetic product" before slowly equilibrating to the more stable "thermodynamic product." youtube.com Understanding both aspects is therefore fundamental to the rational design of synthetic routes using this compound.

Compound Reference Table

Advanced Characterization Techniques in Research Contexts

Spectroscopic Analysis for Structural Elucidation of Complex Reaction Products

Spectroscopic methods are indispensable for confirming the molecular structure of Ethyl 5-iodothiophene-3-carboxylate, ensuring the correct isomer has been synthesized and identifying its key structural features.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. While standard one-dimensional ¹H and ¹³C NMR provide initial data, advanced techniques are necessary for unambiguous structural assignment.

For a molecule like this compound, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between the various types of carbon atoms. A DEPT-135 experiment, for example, would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, while quaternary carbons (like the C-3 and C-5 carbons of the thiophene (B33073) ring) would be absent. This allows for the clear identification of the ethyl group's methylene (B1212753) (-CH₂) and methyl (-CH₃) carbons, as well as the two protonated carbons (CH) on the thiophene ring.

Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Homonuclear Correlation Spectroscopy (COSY), are employed to establish connectivity. An HSQC spectrum correlates each proton signal directly to its attached carbon, confirming the assignments of the thiophene ring protons to their respective carbons. A COSY spectrum reveals proton-proton couplings, which would show the correlation between the -CH₂ and -CH₃ protons of the ethyl group. These advanced experiments are crucial for resolving ambiguities that may arise from overlapping signals in complex thiophene derivatives.

| Illustrative NMR Data for this compound | |

| Technique | Purpose |

| ¹H NMR | Identifies distinct proton environments. Expected signals for the two thiophene ring protons and the ethyl group (a quartet for -CH₂ and a triplet for -CH₃). |

| ¹³C NMR | Identifies distinct carbon environments, including the two thiophene CH carbons, two quaternary thiophene carbons, the ester carbonyl carbon, and the two ethyl carbons. |

| DEPT-135 | Differentiates carbon types: CH/CH₃ (positive), CH₂ (negative), Quaternary C (absent). Confirms ethyl group and thiophene CH assignments. |

| HSQC | Correlates protons to their directly attached carbons, providing definitive C-H connectivity. |

| COSY | Shows ³J-coupling between adjacent protons, confirming the -CH₂-CH₃ connectivity of the ethyl group. |

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly vital for confirming the identity of a newly synthesized molecule like this compound. nih.gov HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula with a high degree of confidence. nih.gov This distinguishes the target compound from other potential byproducts or isomers with the same nominal mass. For this compound, HRMS would be used to verify its exact mass based on its specific elemental composition. nih.govuomphysics.net

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for analyzing the purity of a sample, separating the target compound from starting materials, solvents, and byproducts before it enters the mass spectrometer. In a research context, LC-MS is used to monitor the progress of a reaction and to purify the final product. nih.gov

| Molecular Data for this compound | |

| Attribute | Value |

| Molecular Formula | C₇H₇IO₂S biosynth.com |

| Molecular Weight (Nominal) | 282.1 g/mol biosynth.com |

| Monoisotopic Mass (Calculated) | 281.9215 u |

| HRMS Application | Confirms the elemental formula C₇H₇IO₂S by matching the measured mass to the calculated exact mass with high precision (typically within a few ppm). uomphysics.net |

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing insights into the electronic transitions within a molecule. For this compound, the thiophene ring constitutes a conjugated system. This system gives rise to characteristic π → π* electronic transitions when it absorbs UV light. The position of the maximum absorption wavelength (λmax) is sensitive to the substituents on the thiophene ring. The electron-withdrawing carboxylate group and the heavy iodine atom influence the energy of the molecular orbitals, thus affecting the λmax value. Studying the UV-Vis spectrum is particularly important when this compound is used as a building block for larger conjugated systems or polymers, as it provides a baseline for understanding the electronic properties of the resulting materials.

| Illustrative Electronic Properties from UV-Vis Spectroscopy | |

| Transition Type | Typical Wavelength Range (nm) |

| π → π (Thiophene Ring) | ~230-280 |

| n → π (Carbonyl Group) | ~280-320 (Often weak) |

| Effect of Substitution | The ester and iodo groups can cause a bathochromic shift (to longer wavelengths) compared to unsubstituted thiophene, indicating a change in the energy gap of the electronic orbitals. |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. ucdavis.edu Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibration of its bonds. ucdavis.edu In the IR spectrum of this compound, the most prominent and easily identifiable peak is the sharp, strong absorption from the ester carbonyl (C=O) group. pressbooks.pub Other key absorptions confirm the presence of the C-O single bond of the ester, C-H bonds of the thiophene ring, and the C-H bonds of the ethyl group. pressbooks.publibretexts.org The presence of these characteristic bands provides clear evidence for the successful incorporation of the ethyl carboxylate functional group onto the iodothiophene scaffold.

| Characteristic IR Absorption Bands for this compound | | | :--- | :--- | :--- | | Functional Group | Vibration | Expected Absorption Range (cm⁻¹) | | Ester | C=O stretch | 1715 - 1740 (strong, sharp) pg.edu.pl | | Ester | C-O stretch | 1100 - 1300 (strong) libretexts.org | | Aromatic Ring | C-H stretch | ~3100 | | Alkyl Group | C-H stretch | 2850 - 2960 pressbooks.pub | | Aromatic Ring | C=C stretch | 1400 - 1600 (variable) | | Thiophene Ring | C-S stretch | 600 - 800 (often weak) |

Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Properties of Derived Materials

While this compound itself is not typically electrochemically active in the common potential range, it serves as a crucial monomer for the synthesis of electroactive polymers. ossila.com Related thiophene derivatives are known to be used as building blocks for polymer semiconductors. ossila.com Through polymerization, often via cross-coupling reactions where the iodine atom is replaced, this monomer can be incorporated into conjugated polymer chains.

Cyclic Voltammetry (CV) is then used to characterize the redox properties of these resulting polymeric materials. By scanning the potential applied to a polymer film, a voltammogram is produced that reveals the potentials at which the polymer is oxidized and reduced. From the onset potentials of oxidation (p-doping) and reduction (n-doping), the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer can be estimated. This information is critical for designing and evaluating materials for applications in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs), where the energy levels must be precisely tuned for efficient device performance.

| Illustrative Electrochemical Data for a Polymer Derived from this compound | |

| Parameter | Information Obtained |

| Oxidation Onset Potential (Eox) | Used to calculate the HOMO energy level. |

| Reduction Onset Potential (Ered) | Used to calculate the LUMO energy level. |

| Electrochemical Band Gap (Eg) | Calculated from the difference between HOMO and LUMO levels; indicates the energy required to create an exciton. |

| Redox Stability | The stability of the oxidized and reduced states over multiple CV cycles indicates the material's potential for use in electronic devices. |

X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information for a compound in the solid state. If a suitable single crystal of this compound can be grown, this technique can determine its precise three-dimensional structure, including exact bond lengths, bond angles, and torsional angles. uomphysics.net This analysis would confirm the planarity of the thiophene ring and the orientation of the ethyl carboxylate substituent relative to the ring.

Furthermore, X-ray crystallography reveals how molecules pack together in the crystal lattice, which is governed by intermolecular interactions. uomphysics.netnih.gov For this compound, one would expect to observe interactions such as C-H···O hydrogen bonds between the thiophene or ethyl C-H groups and the ester's carbonyl oxygen. uomphysics.netnih.govresearchgate.net The presence of the iodine atom also introduces the possibility of halogen bonding (I···O or I···S interactions), which can significantly influence the solid-state packing architecture. Understanding these interactions is crucial as the packing of molecules in thin films can dramatically affect the performance of organic electronic devices. uomphysics.net

| Information Obtained from X-ray Crystallography | |

| Parameter | Significance |

| Crystal System & Space Group | Defines the symmetry and unit cell of the crystal. uomphysics.net |

| Bond Lengths & Angles | Provides definitive confirmation of the molecular connectivity and geometry. uomphysics.net |

| Torsional Angles | Describes the conformation of the molecule, such as the rotation of the ester group relative to the thiophene ring. |

| Intermolecular Interactions | Identifies non-covalent forces (e.g., hydrogen bonds, halogen bonds, π-π stacking) that dictate molecular packing. uomphysics.netnih.gov |

| Crystal Packing Diagram | Visualizes the 3D arrangement of molecules in the solid state. nih.gov |

Chromatographic Methods for Purification and Purity Assessment in Research Syntheses

Chromatographic techniques are indispensable tools in synthetic chemistry for both the purification of reaction products and the determination of their purity. For this compound, a compound with moderate polarity, reversed-phase High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are particularly well-suited. These methods separate components of a mixture based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

In the research synthesis of this compound, HPLC is a cornerstone for both purification and quality control. Following a synthetic procedure, the crude product is often subjected to column chromatography for initial purification. Subsequently, analytical HPLC is employed to accurately determine the purity of the isolated compound.

A typical analytical HPLC method for purity assessment would involve a reversed-phase column, such as a C18 or C8 column, which contains silica (B1680970) particles functionalized with octadecyl or octyl silanes, respectively. The mobile phase generally consists of a mixture of water and an organic solvent, most commonly acetonitrile (B52724) or methanol, often with a small amount of an acidifier like formic acid or trifluoroacetic acid to ensure sharp peak shapes.

Detection is typically achieved using a UV-Vis detector, as the thiophene ring and the carboxylate group in this compound provide sufficient chromophores for strong UV absorbance. The selection of the detection wavelength is critical for sensitivity and is usually set at the wavelength of maximum absorbance (λmax) of the compound.